![molecular formula C21H25NO2 B14081858 1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol CAS No. 102770-58-1](/img/structure/B14081858.png)
1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol is a complex organic compound known for its unique chemical structure and properties. This compound features a tert-butylamino group, a phenylethynyl group, and a phenoxy group attached to a propan-2-ol backbone. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the phenylethynyl intermediate: This involves the reaction of phenylacetylene with a suitable halogenated compound under catalytic conditions.
Attachment of the phenoxy group: The phenylethynyl intermediate is then reacted with a phenol derivative to introduce the phenoxy group.
Introduction of the tert-butylamino group: The final step involves the reaction of the intermediate with tert-butylamine under controlled conditions to form the desired compound.
Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butylamino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment .
Wissenschaftliche Forschungsanwendungen
1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with various receptors or enzymes, modulating their activity. The phenylethynyl and phenoxy groups contribute to the compound’s overall binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol can be compared with other similar compounds, such as:
1-(Ethylamino)-2-propanol: This compound has a similar backbone but lacks the phenylethynyl and phenoxy groups, resulting in different chemical properties and applications.
1-(Methylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol: This compound has a methylamino group instead of a tert-butylamino group, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
102770-58-1 |
|---|---|
Molekularformel |
C21H25NO2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
1-(tert-butylamino)-3-[2-(2-phenylethynyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C21H25NO2/c1-21(2,3)22-15-19(23)16-24-20-12-8-7-11-18(20)14-13-17-9-5-4-6-10-17/h4-12,19,22-23H,15-16H2,1-3H3 |
InChI-Schlüssel |
JMAXVDBDYFOEFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




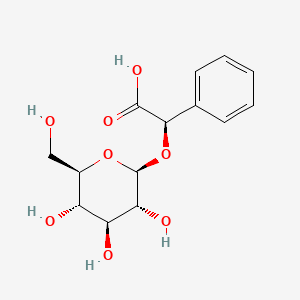
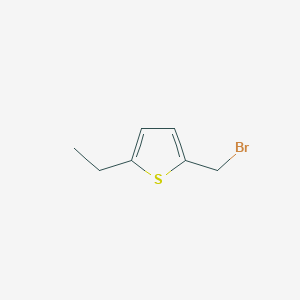

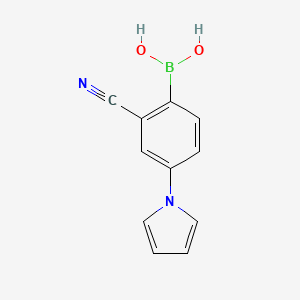
![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
![3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14081829.png)
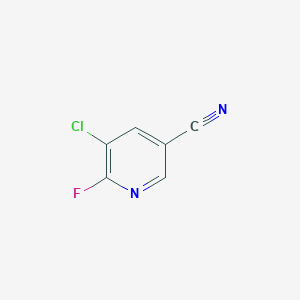

![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)
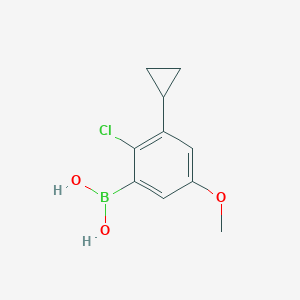
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol](/img/structure/B14081845.png)
